N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c20-19-9-5-4-8-17(19)14-21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,21H,10-15,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCLUVMTZWCXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=CC=C2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79099-03-9 | |
| Record name | N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine typically involves multiple steps. One common method includes the reaction of 2-aminobenzylamine with benzylpiperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperidine-based analogues, differing primarily in substituent groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₉H₂₅N₃.
Key Differences in Pharmacological and Chemical Properties
In contrast, the 2-nitrophenyl group () is electron-withdrawing, reducing basicity and altering metabolic stability . Fluorine in N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine () increases lipophilicity and bioavailability, a property absent in the target compound .
Structural Flexibility :
- Schiff base derivatives () exhibit rigid planar structures due to imine bonds, limiting conformational flexibility compared to the target compound’s secondary amine linkage .
Synthetic Yields: Schiff base analogues (e.g., ) are synthesized in >85% yields under solvent-free, SiO₂-H₃PO₄ catalysis , while the target compound’s synthesis may require more stringent conditions due to the reactive 2-aminophenyl group.
Research Findings and Implications
- Pharmacological Potential: While direct biological data for the target compound is lacking, structurally related Schiff bases () show promise as enzyme inhibitors, suggesting the target’s amino group could enhance target binding .
- Stability Considerations: Primary amines (as in the target) are prone to oxidation, requiring storage under inert conditions, similar to lab guidelines for N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine () .
Biological Activity
N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and an amino group on the phenyl ring. This structural configuration is critical for its interaction with biological targets.
This compound interacts with various molecular targets, including enzymes and receptors. The presence of the amino group enhances its ability to form hydrogen bonds, which is essential for binding to specific receptors involved in neurotransmission and other biochemical pathways. The compound's mechanism may involve:
- Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic processes.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and liver hepatocellular carcinoma (HepG2). The observed IC50 values suggest moderate potency against these cell lines .
3. Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound is being investigated for its effects on the central nervous system. Preliminary studies indicate potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems .
Comparative Analysis
To better understand the compound's efficacy and safety profile, a comparison with similar compounds is useful. Below is a table summarizing key characteristics of this compound and related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 10.99 ± 1.06 (HepG2) | Receptor binding, Enzyme inhibition |
| Fentanyl | Analgesic | 3.45 ± 0.45 | μ-opioid receptor agonist |
| N-(2-Aminobenzyl)formamide | Anticancer | 15.0 | Apoptosis induction |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations ranging from 5 to 15 μM, demonstrating its potential as a broad-spectrum antimicrobial agent.
- Anticancer Evaluation : In vitro assays on MCF-7 and HepG2 cells revealed that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating moderate efficacy compared to standard anticancer agents .
- Neuropharmacological Assessment : Research into the compound's effects on neurotransmitter systems has shown promise in modulating dopamine and serotonin pathways, suggesting potential applications in treating mood disorders .
Q & A
Basic: What are the common synthetic routes for preparing N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine?
Answer:
The synthesis typically involves a multi-step nucleophilic substitution strategy:
Alkylation of Piperidine: React piperidine with benzyl chloride to form 1-benzylpiperidine under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or acetonitrile .
Secondary Substitution: Introduce the 2-aminophenylmethyl group via reductive amination or direct alkylation using 2-aminobenzyl chloride. Reaction conditions often include reflux (70–100°C) for 6–12 hours .
Purification: Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Key Validation: Confirm purity using HPLC (>95%) and structural identity via H/C NMR and ESI-MS .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy:
- H NMR: Identify benzyl protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and aromatic amine protons (δ 6.5–7.0 ppm).
- C NMR: Confirm piperidine carbons (δ 40–60 ppm) and benzyl/aryl carbons (δ 120–140 ppm) .
- Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]⁺ (e.g., m/z 310 for C₁₉H₂₃N₃) .
- HPLC: Monitor purity using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: How can researchers optimize reaction yields when introducing the 2-aminophenylmethyl group?
Answer:
Yield optimization requires addressing common challenges:
- Competing Side Reactions: Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine.
- Catalysis: Add catalytic KI to facilitate alkylation of sterically hindered amines .
- Temperature Control: Maintain reflux temperatures below 100°C to avoid decomposition.
Example: A 15% yield increase was achieved by switching from ethanol to DMF and adding 5 mol% KI .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Answer:
Contradictions often arise from subtle structural differences. Methodological approaches include:
Comparative SAR Studies: Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) and test in standardized assays (e.g., receptor binding or enzyme inhibition) .
Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., serotonin or dopamine receptors) .
Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability effects .
Case Study: Fluorine substitution at the phenyl ring (as in analogs) increased receptor affinity by 30% due to enhanced electronegativity .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Solubility: Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles.
- Stability Monitoring: Conduct periodic HPLC analysis to detect degradation products (e.g., oxidized amines) .
Advanced: How to address discrepancies between computational predictions and experimental binding data?
Answer:
Refine Force Fields: Adjust parameters in docking software (e.g., AMBER or CHARMM) to better match experimental conditions .
Dynamic Simulations: Perform MD simulations (100 ns) to assess conformational flexibility of the compound-receptor complex.
Experimental Validation: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and thermodynamics .
Example: A 20% deviation in predicted vs. experimental IC₅₀ values was resolved by incorporating solvent effects in simulations .
Basic: What safety precautions are critical during synthesis and handling?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents (e.g., benzyl chloride) .
- Waste Disposal: Neutralize acidic/basic waste before disposal. Avoid draining organic solvents into sinks .
- Emergency Protocols: Keep spill kits and eyewash stations accessible.
Advanced: How to isolate and characterize minor impurities in the final product?
Answer:
Analytical Scale-Up: Use preparative HPLC (C18 column, 20 mL/min flow rate) to isolate impurities .
Advanced Spectrometry: Perform HRMS (High-Resolution MS) and 2D NMR (e.g., COSY, HSQC) for structural elucidation.
Mechanistic Studies: Recreate impurity formation under stressed conditions (e.g., high heat/pH) to identify reaction pathways .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Receptor Binding: Radioligand displacement assays (e.g., H-labeled ligands for GPCRs).
- Enzyme Inhibition: Fluorometric assays (e.g., MAO-A/MAO-B inhibition using kynuramine as substrate) .
- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ values < 10 µM suggest therapeutic potential) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Core Modifications: Vary substituents on the benzyl (e.g., electron-withdrawing groups) and piperidine (e.g., N-methylation) moieties .
Bioisosteric Replacement: Substitute the 2-aminophenyl group with heteroaromatic rings (e.g., pyridine or thiophene) .
Data Analysis: Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Example: Methylation of the piperidine nitrogen increased blood-brain barrier permeability by 40% in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
